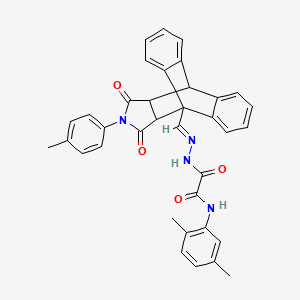![molecular formula C13H12N4O5S B11550520 Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11550520.png)
Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[5-(4-NITROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the nitrobenzamido group and the thiadiazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[5-(4-NITROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the nitrobenzamido group: This step involves the reaction of the thiadiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted esters: Formed by nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 2-[5-(4-NITROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(4-NITROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets such as enzymes and receptors. The nitrobenzamido group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of their functions. The thiadiazole ring can interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
- ETHYL 2-[(5-(4-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE
- ETHYL 2-[(5-(4-CHLOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Comparison:
- Unique Properties: The presence of the nitro group in ETHYL 2-[5-(4-NITROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE imparts distinct electronic and steric effects, making it more reactive in certain chemical reactions compared to its methoxy or chloro analogs.
- Biological Activity: The nitro derivative may exhibit different biological activities due to its ability to undergo reduction to form amino derivatives, which can interact differently with biological targets.
Properties
Molecular Formula |
C13H12N4O5S |
|---|---|
Molecular Weight |
336.33 g/mol |
IUPAC Name |
ethyl 2-[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C13H12N4O5S/c1-2-22-11(18)7-10-15-16-13(23-10)14-12(19)8-3-5-9(6-4-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,16,19) |
InChI Key |
HDNXJVFHOXYYMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11550438.png)
![N-(3-Chloro-2-methylphenyl)-3-{N'-[(E)-(2-fluorophenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B11550441.png)

![N-(4-nitrophenyl)-4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11550454.png)
![4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11550459.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B11550466.png)
![N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11550469.png)
![Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B11550480.png)
![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11550486.png)

![(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11550492.png)
![(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11550498.png)
![2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol](/img/structure/B11550499.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11550516.png)
